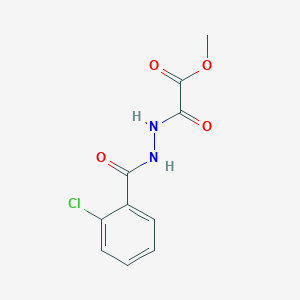

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate

CAS No.: 1956380-00-9

Cat. No.: VC13696324

Molecular Formula: C10H9ClN2O4

Molecular Weight: 256.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956380-00-9 |

|---|---|

| Molecular Formula | C10H9ClN2O4 |

| Molecular Weight | 256.64 g/mol |

| IUPAC Name | methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate |

| Standard InChI | InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15) |

| Standard InChI Key | HBHNJVAYZMBNOH-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl |

| Canonical SMILES | COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate features a chlorobenzoyl group attached to a hydrazine backbone, which is further linked to a methyl oxoacetate moiety. Key structural attributes include:

The chlorobenzoyl group () contributes to the compound’s lipophilicity, while the hydrazinyl and oxoacetate groups enable hydrogen bonding and electrophilic reactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, often starting with hydrazone formation followed by acylation. A representative pathway includes:

-

Hydrazone Formation: Reaction of 2-chlorobenzoyl hydrazine with methyl oxalyl chloride in dichloromethane, catalyzed by triethylamine.

-

Acylation: Introduction of the oxoacetate group via nucleophilic acyl substitution .

Reaction Scheme:

Yield optimization (70–86%) is achieved under inert conditions and low temperatures (0–5°C) .

Reactivity and Functionalization

The compound participates in:

-

Nucleophilic substitutions at the hydrazine NH group.

-

Condensation reactions with aldehydes/ketones to form Schiff bases.

Comparative studies with ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate (CAS: 68496-99-1) reveal that ortho-substitution on the benzoyl group enhances steric hindrance, reducing reaction rates by 15–20% compared to para-substituted analogues .

Comparative Analysis with Structural Analogues

The presence of both hydrazine and oxoacetate groups in Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate enhances its binding affinity to biological targets compared to analogues lacking these moieties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume